molecular formula C15H17NO4S2 B2994420 3-[[(4-Isopropylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid CAS No. 1707562-51-3

3-[[(4-Isopropylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid

Cat. No.: B2994420
CAS No.: 1707562-51-3
M. Wt: 339.42
InChI Key: GYIRBQRMGQBACR-UHFFFAOYSA-N
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Description

3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring substituted with a carboxylic acid group and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the sulfonylation of a thiophene derivative followed by the introduction of the isopropylphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory and anticancer therapies.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with sulfonylamino and carboxylic acid groups, such as:

  • 3-[(4-Methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
  • 3-[(4-Ethylphenyl)sulfonylamino]thiophene-2-carboxylic acid

Uniqueness

What sets 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and potentially improve its interaction with biological membranes or targets.

This detailed overview provides a comprehensive understanding of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[methyl-(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-10(2)11-4-6-12(7-5-11)22(19,20)16(3)13-8-9-21-14(13)15(17)18/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIRBQRMGQBACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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